BRD4 Inhibitor-32

Description

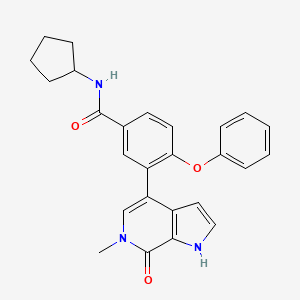

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25N3O3 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

N-cyclopentyl-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4-phenoxybenzamide |

InChI |

InChI=1S/C26H25N3O3/c1-29-16-22(20-13-14-27-24(20)26(29)31)21-15-17(25(30)28-18-7-5-6-8-18)11-12-23(21)32-19-9-3-2-4-10-19/h2-4,9-16,18,27H,5-8H2,1H3,(H,28,30) |

InChI Key |

AJYIIPKYMMAWRV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4CCCC4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

BRD4 Inhibitor-32: A Technical Guide

BRD4 Inhibitor-32 , also known as UMB-32 , is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1] Its chemical name is N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine.[2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its impact on key signaling pathways.

Core Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C21H23N5O | [2] |

| Molecular Weight | 361.4 g/mol | [2] |

| BRD4 Kd | 550 nM | [1] |

| BRD4 IC50 | 637 nM | |

| Cellular Potency | 724 nM (in BRD4-dependent cell lines) | [1] |

| TAF1 Kd | 560 nM | [1] |

| TAF1L Kd | 1.3 µM | [1] |

| PDB ID | 4WIV (BRD4(1) in complex with UMB-32) |

Mechanism of Action

BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. It is particularly important for the expression of key oncogenes such as MYC. BRD4 inhibitors, including UMB-32, function by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby displacing it from chromatin. This prevents the recruitment of the transcriptional machinery necessary for the expression of BRD4-dependent genes, leading to a downstream suppression of oncogenic signaling pathways, ultimately resulting in cell cycle arrest and inhibition of tumor growth.

Signaling Pathway

The primary signaling pathway affected by BRD4 inhibition is the transcriptional regulation of the MYC oncogene. BRD4 is known to associate with the promoter and enhancer regions of MYC, facilitating its transcription. By displacing BRD4 from these regulatory regions, this compound effectively downregulates MYC expression. This leads to a cascade of downstream effects, including the inhibition of cell cycle progression and the induction of cellular senescence.

Caption: BRD4-MYC Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of this compound (UMB-32)

The synthesis of UMB-32 is a two-step process involving a microwave-assisted multicomponent reaction followed by a Suzuki coupling.[1]

Step 1: Synthesis of 3-amino-2-(4-bromophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazine

-

To a microwave vial, add 4-bromobenzaldehyde (1.0 eq), 2-aminopyrazine (1.1 eq), tert-butyl isocyanide (1.2 eq), and scandium(III) triflate (0.05 eq).

-

Add a 3:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) to the vial.

-

Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes.

-

After cooling, purify the reaction mixture by flash chromatography to yield the intermediate product.

Step 2: Suzuki Coupling to Yield UMB-32

-

Combine the intermediate from Step 1 (1.0 eq), 3,5-dimethylisoxazole-4-boronic acid pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a reaction flask.

-

Add a suitable solvent, such as a mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen catalyst and solvent (typically 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by flash chromatography to obtain this compound.

Caption: Synthesis Workflow for this compound.

Biochemical Inhibition Assay (AlphaScreen)

The IC50 value of this compound against BRD4 is typically determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) assay.

-

Reagents:

-

His-tagged BRD4 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated donor beads

-

Nickel chelate acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound (serial dilutions)

-

-

Procedure:

-

Add the His-tagged BRD4 protein and the biotinylated histone H4 peptide to the wells of a 384-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead-protein interaction.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the donor and acceptor beads are in close proximity, which occurs when BRD4 binds to the histone peptide. Inhibition is measured as a decrease in the AlphaScreen signal.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation.

-

Caption: AlphaScreen Assay Workflow.

Cellular Viability Assay

The cellular potency of this compound is assessed by measuring its effect on the viability of cancer cell lines that are dependent on BRD4 for their proliferation.

-

Reagents:

-

BRD4-dependent cancer cell line (e.g., a MYC-amplified line)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo® or CCK-8)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the development of the signal (luminescence or absorbance).

-

Read the plate on a suitable plate reader.

-

Calculate the concentration at which the inhibitor reduces cell viability by 50% (GI50 or IC50) by plotting the data and fitting it to a dose-response curve.

-

References

BRD4 Inhibitor-32: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BRD4 Inhibitor-32, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document details its biochemical and cellular activity, binding interactions, and the experimental protocols utilized for its characterization.

Core Mechanism of Action

This compound, also known as compound 32 or UMB-32, functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BRD4.[1][2] BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[1][2] By occupying this binding site, this compound prevents the association of BRD4 with chromatin. This leads to the displacement of BRD4 from key oncogenes and other critical genes, resulting in the suppression of their transcription.[1][2]

The binding of this compound to the first bromodomain of BRD4 (BRD4(1)) is characterized by a key hydrogen bond to a conserved asparagine residue.[2] Additional stability is conferred through π-stacking interactions with a tryptophan residue and hydrogen bonding to structural water molecules within the binding pocket.[2] This specific and high-affinity binding disrupts the scaffolding function of BRD4, thereby inhibiting the transcriptional activation of genes crucial for cancer cell proliferation and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and binding affinity.

| Parameter | Value | Assay Method | Reference |

| Biochemical IC50 | ~480 nM | AlphaScreen BRD Binding | [1][2] |

| Cellular EC50 | 724 nM | Cell Viability (797 cell line) | [1][2] |

| Binding Affinity (Kd) | 550 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |

Table 1: Potency and Affinity of this compound

| Bromodomain | Selectivity vs. BRD4(1) | Assay Method | Reference |

| BRD2(1) | >20-fold | BromoScan | [1][2] |

| BRD3(1) | >20-fold | BromoScan | [1][2] |

| BRDT(1) | >20-fold | BromoScan | [1][2] |

| TAF1(2) | ~2-fold | BromoScan | [1][2] |

| CECR2 | >20-fold | BromoScan | [1][2] |

Table 2: Selectivity Profile of this compound

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the BRD4 signaling pathway and a typical experimental workflow for characterizing a BRD4 inhibitor.

Caption: BRD4 Signaling Pathway and Inhibition.

Caption: Workflow for BRD4 Inhibitor Characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

AlphaScreen BRD Binding Assay

This assay is used to determine the biochemical IC50 of an inhibitor.

-

Reagents and Preparation:

-

All reagents are diluted in an assay buffer of 50 mM HEPES, 150 mM NaCl, 0.1% w/v BSA, 0.01% w/v Tween20, pH 7.5.

-

A 2x solution of BRD protein (e.g., BRD4(1)) and a biotinylated histone peptide ligand are prepared.

-

A 2x solution of Streptavidin-coated Donor beads and anti-His-tag AlphaLISA Acceptor beads are prepared in the assay buffer. All steps involving beads are performed in low light conditions.

-

The test compound (this compound) is serially diluted to create a concentration gradient.

-

-

Assay Procedure:

-

In a 384-well plate, add the serially diluted compound.

-

Add the 2x BRD protein/biotinylated peptide solution to the wells.

-

Incubate at room temperature for a specified time to allow for binding equilibration.

-

Add the 2x bead solution to all wells.

-

Incubate the plate in the dark at room temperature.

-

-

Data Acquisition and Analysis:

Cell Viability Assay

This assay measures the effect of the inhibitor on cell proliferation to determine the cellular EC50.

-

Cell Culture and Plating:

-

Compound Treatment:

-

This compound is serially diluted in culture medium.

-

The medium in the cell plates is replaced with the medium containing the various concentrations of the inhibitor.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

Data Analysis:

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) of the inhibitor to the BRD4 protein.

-

Sample Preparation:

-

Purified BRD4(1) protein is dialyzed into the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

This compound is dissolved in the same buffer.

-

-

ITC Experiment:

-

The protein solution is loaded into the sample cell of the calorimeter.

-

The inhibitor solution is loaded into the injection syringe.

-

A series of small injections of the inhibitor into the protein solution are performed at a constant temperature.

-

-

Data Analysis:

-

The heat released or absorbed during each injection is measured.

-

The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.

-

The binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1][2]

-

References

UMB-32: A Technical Guide to a Selective BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UMB-32, a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family protein BRD4. This document consolidates available quantitative data, outlines detailed experimental methodologies for the characterization of BRD4 inhibitors, and visualizes the key signaling pathways and discovery workflows associated with this class of epigenetic modulators.

Core Quantitative Data

The inhibitory activity of UMB-32 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative metrics, providing a clear comparison of its potency and selectivity.

Table 1: Biochemical Activity of UMB-32

| Target | Assay Type | Value | Reference |

| BRD4 | Dissociation Constant (Kd) | 550 nM | [1][2][3] |

| BRD4 | Half-maximal Inhibitory Concentration (IC50) | 637 nM | [1][3] |

| TAF1 | Dissociation Constant (Kd) | 560 nM | [2][3] |

| TAF1L | Dissociation Constant (Kd) | 1.3 µM | [2][3] |

Table 2: Cellular Activity of UMB-32

| Cell Line Context | Assay Type | Value | Reference |

| BRD4-dependent cell lines | Cellular Potency | 724 nM | [2] |

Key Signaling Pathways Modulated by BRD4 Inhibition

BRD4 is a critical regulator of gene expression and is implicated in several signaling pathways crucial for cell growth, proliferation, and inflammation. By displacing BRD4 from acetylated histones, inhibitors like UMB-32 can modulate these pathways.

The following diagram illustrates the central role of BRD4 in transcriptional activation and its downstream effects on key signaling cascades.

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of BRD4 inhibitors. The following sections describe standard methodologies for key assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BRD4 Binding

This assay is commonly used to quantify the binding affinity of inhibitors to BRD4.

Objective: To determine the IC50 value of UMB-32 for the inhibition of the interaction between BRD4 and an acetylated histone peptide.

Materials:

-

Recombinant human BRD4 protein (N-terminal bromodomains) with a GST tag.

-

Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16.

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).

-

UMB-32 stock solution in DMSO.

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare a serial dilution of UMB-32 in assay buffer.

-

Add a fixed concentration of the biotinylated histone H4 peptide and streptavidin-APC to each well of the microplate.

-

Add the serially diluted UMB-32 or DMSO (vehicle control) to the wells.

-

Add a fixed concentration of GST-tagged BRD4 protein and Europium-labeled anti-GST antibody to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Viability Assay

This assay assesses the effect of UMB-32 on the proliferation of cancer cell lines that are dependent on BRD4 activity.

Objective: To determine the cellular potency of UMB-32 in a BRD4-dependent cancer cell line.

Materials:

-

BRD4-dependent human cancer cell line (e.g., a human myeloid leukemia cell line).

-

Complete cell culture medium.

-

UMB-32 stock solution in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well clear-bottom white microplates.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of UMB-32 in cell culture medium.

-

Treat the cells with the serially diluted UMB-32 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle-treated control and plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the EC50 value.

BRD4 Inhibitor Discovery Workflow

The discovery of novel BRD4 inhibitors like UMB-32 typically follows a structured workflow, from initial screening to lead optimization.

The following diagram outlines a representative workflow for the discovery and development of a BRD4 inhibitor.

References

An In-depth Technical Guide to the Binding Affinity of BRD4 Inhibitor-32 to BRD4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective bromodomain and extra-terminal domain (BET) family inhibitor, Compound 32 (also known as UMB-32), to its primary target, Bromodomain-containing protein 4 (BRD4). This document details the quantitative binding metrics, the experimental protocols used for their determination, and the broader context of BRD4-mediated signaling pathways affected by this inhibition.

Executive Summary

Compound 32 is a potent and selective inhibitor of BRD4, a key epigenetic reader involved in the regulation of gene transcription. Dysregulation of BRD4 activity is implicated in various diseases, including cancer and inflammation, making it a prime therapeutic target. This guide consolidates the available data on the binding affinity of Compound 32 to BRD4, offering a valuable resource for researchers engaged in the development of novel epigenetic modulators.

Quantitative Binding Affinity Data

The binding affinity of Compound 32 for BRD4 has been determined using various biophysical and biochemical assays. The key quantitative metrics are summarized in the tables below. For context, comparative data for the well-characterized pan-BET inhibitor, (+)-JQ1, is also included.

Table 1: Binding Affinity of Compound 32 (UMB-32) to BRD4

| Parameter | Value | Assay Method | Target Protein | Reference |

| Kd | 550 nM | Isothermal Titration Calorimetry (ITC) | BRD4(1) | [1] |

| IC50 | 637 nM | AlphaScreen | Full-length BRD4 | [2][3] |

Table 2: Comparative Binding Affinities of Selected BRD4 Inhibitors

| Inhibitor | Target | IC50 (nM) | Kd (nM) | Assay Method(s) | Reference(s) |

| Compound 32 (UMB-32) | BRD4 | 637 | 550 | AlphaScreen, ITC | [1][2][3] |

| (+)-JQ1 | BRD4(1) | 77 | ~50 | TR-FRET | [4][5] |

| (+)-JQ1 | BRD4(2) | 33 | ~90 | TR-FRET | [4][5] |

Experimental Protocols

The determination of the binding affinities listed above relies on robust and sensitive experimental methodologies. The following sections provide detailed protocols for the key assays cited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is a bead-based proximity assay used to measure the competitive binding of an inhibitor to a protein-ligand interaction.

Principle: The assay involves two types of beads: donor beads and acceptor beads. In the context of BRD4 inhibition, a biotinylated histone peptide (ligand) is bound to streptavidin-coated donor beads, and a His-tagged BRD4 protein is bound to nickel-coated acceptor beads. When the protein and ligand interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm. A competitive inhibitor, such as Compound 32, will disrupt the protein-ligand interaction, separating the beads and causing a decrease in the AlphaScreen signal.

Experimental Workflow:

References

- 1. Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UMB-32 - Biochemicals - CAT N°: 17123 [bertin-bioreagent.com]

- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD4 Inhibitor-32: A Technical Overview of Its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. BRD4 acts as an epigenetic reader, recognizing acetylated lysine residues on histones and transcription factors to regulate gene expression, including key oncogenes like MYC.[1][2] Small molecule inhibitors targeting the bromodomains of BRD4 have shown significant promise, with numerous compounds advancing into clinical trials.[3][4] However, achieving selectivity among the highly conserved bromodomains of the BET family (BRD2, BRD3, BRD4, and BRDT) and even between the two tandem bromodomains (BD1 and BD2) within a single BET protein remains a significant challenge in drug discovery.[5][6] This technical guide provides an in-depth look at the selectivity profile of a specific potent and selective inhibitor, referred to as compound 32.

Selectivity Profile of BRD4 Inhibitor-32

Compound 32 has been evaluated for its inhibitory activity against a panel of bromodomains to determine its selectivity. The following table summarizes the available quantitative data.

| Target Bromodomain | IC50 (nM) or % Inhibition | Notes |

| BRD4 (BD1) | 190 | Potent inhibition of the first bromodomain of BRD4.[7] |

| BRD2 (BD1) | >10,000 | High selectivity against the first bromodomain of BRD2.[7] |

| BRD3 (BD1) | >10,000 | High selectivity against the first bromodomain of BRD3.[7] |

| CREBBP | >10,000 | High selectivity against the non-BET bromodomain of CREBBP.[7] |

| BAZ2B | >10,000 | High selectivity against the non-BET bromodomain of BAZ2B.[7] |

| CECR2 | >10,000 | High selectivity against the non-BET bromodomain of CECR2.[7] |

| TAF1 (BD2) | >10,000 | High selectivity against the second bromodomain of TAF1.[7] |

| TAF1L (BD2) | >10,000 | High selectivity against the second bromodomain of TAF1L.[7] |

Table 1: Selectivity panel data for this compound. Data extracted from a published study.[7]

Mechanism of Action: Targeting the Acetyl-Lysine Binding Pocket

BRD4 inhibitors, including compound 32, function by competitively binding to the acetyl-lysine (KAc) binding pocket within the bromodomains.[1][8] This prevents BRD4 from docking onto acetylated histones at enhancers and promoters, thereby displacing it from chromatin.[8][9] The consequence is a downregulation in the transcription of BRD4-dependent genes, which often include critical drivers of cell proliferation and survival.[1][2] The crystal structure of compound 32 bound to BRD4(1) confirms its interaction with the KAc binding site, forming a key hydrogen bond with a conserved asparagine residue.[7]

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]

- 3. BRD4: An emerging prospective therapeutic target in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective N-terminal BET bromodomain inhibitors by targeting non-conserved residues and structured water displacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

role of BRD4 in gene transcription

An In-depth Technical Guide on the Core Role of BRD4 in Gene Transcription

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader and transcriptional co-regulator belonging to the Bromodomain and Extra-Terminal (BET) family. It plays a pivotal role in orchestrating gene expression programs essential for cell cycle progression, proliferation, and identity. BRD4 functions by recognizing and binding to acetylated lysine residues on histones and transcription factors, thereby tethering key regulatory complexes to chromatin. Its most well-characterized function is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) to release paused RNA Polymerase II, a rate-limiting step in the transcription of many protein-coding genes. Due to its central role in driving the expression of potent oncogenes like MYC, BRD4 has emerged as a major therapeutic target in oncology and other diseases, spurring the development of a new class of epigenetic drugs, including BET inhibitors and degraders. This guide provides a comprehensive technical overview of BRD4's molecular mechanisms, its involvement in critical signaling pathways, methodologies for its study, and its significance as a therapeutic target.

The Core Mechanism of BRD4 in Transcriptional Regulation

BRD4 acts as a molecular scaffold, connecting chromatin state to the transcriptional machinery. Its function can be dissected into several key, coordinated steps.

Recognition of Acetylated Chromatin

BRD4 is a member of the BET family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT.[1][2] A defining feature of these proteins is the presence of two tandem N-terminal bromodomains, BD1 and BD2, which function as "readers" of the epigenetic code.[3] These domains specifically recognize and bind to acetylated lysine residues, particularly on the N-terminal tails of histones H3 and H4.[4][5][6] This interaction anchors BRD4 to active regions of the genome, such as promoters and enhancers, which are typically marked by histone hyperacetylation.[7][8]

Recruitment of P-TEFb and Release of Paused RNA Polymerase II

A central role of BRD4 in transcription is to alleviate promoter-proximal pausing of RNA Polymerase II (Pol II).[9][10][11] After initiating transcription, Pol II often pauses a short distance downstream from the transcription start site (TSS). This pausing is a key regulatory checkpoint.[9][10] BRD4 overcomes this checkpoint by recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][12][13]

P-TEFb is a heterodimer consisting of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1).[9][14] BRD4 interacts with P-TEFb through its C-terminal domain, bringing the kinase into proximity with the paused Pol II complex.[15][16] CDK9 then phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II at the serine 2 position (Ser2-P).[12] This phosphorylation event is a critical signal that releases the negative elongation factors (NELF and DSIF) from the complex, allowing Pol II to transition into a state of productive elongation and synthesize the full-length mRNA transcript.[12]

Caption: BRD4 binds acetylated histones and recruits P-TEFb to release paused RNA Pol II.

Role at Super-Enhancers

Super-enhancers (SEs) are large clusters of enhancers that are densely occupied by transcription factors and coactivators, driving robust expression of genes that define cell identity and are often implicated in cancer.[8][17] BRD4 is a key component of SEs, where it is found at exceptionally high levels.[18][19] By binding to the hyperacetylated chromatin characteristic of SEs, BRD4 helps to establish and maintain these regulatory hubs.[8][19] The disruption of BRD4 binding with BET inhibitors leads to the preferential downregulation of SE-driven genes, including prominent oncogenes like MYC, explaining the potent anti-cancer effects of these drugs.[18][19]

Caption: BRD4 localizes to super-enhancers to drive high-level oncogene transcription.

BRD4 in Signaling, Disease, and Post-Translational Modification

BRD4's function is not isolated; it integrates signals from various pathways to control specific gene expression programs, and its dysregulation is a hallmark of numerous diseases.

Role in Cancer and Key Signaling Pathways

BRD4 is a master regulator of oncogenic transcription programs. Its deregulation is linked to leukemia, breast cancer, prostate cancer, and other malignancies.[12][20]

-

MYC Regulation: BRD4 is a critical activator of the MYC oncogene, which is itself a transcription factor that drives cell proliferation. BRD4 binds to the super-enhancers that control MYC expression, making this a key vulnerability in many cancers.[4][17]

-

NF-κB Pathway: In inflammation and cancer, BRD4 cooperates with the NF-κB signaling pathway. It binds to the acetylated RelA subunit of NF-κB, facilitating the transcription of pro-inflammatory and pro-survival genes.[1][21]

-

Twist and EMT: BRD4 interacts with the transcription factor Twist, a key activator of the epithelial-to-mesenchymal transition (EMT), which is associated with cancer invasion and metastasis.[12]

-

JAK/STAT Pathway: BRD4 has been shown to regulate the activation of the JAK/STAT3 signaling pathway, linking it to cytokine signaling and cell proliferation.[22]

-

Notch Signaling: In triple-negative breast cancer, a BRD4/Jagged1/Notch1 signaling axis has been identified as critical for cancer cell dissemination.[23]

Post-Translational Modifications (PTMs) of BRD4

The function, stability, and interactions of BRD4 are dynamically regulated by a host of post-translational modifications.[24][25] These PTMs add a further layer of complexity to its role in transcription.

-

Phosphorylation: Phosphorylation of BRD4 is linked to its biological functions, including transcriptional regulation, cofactor recruitment, and chromatin binding.[24][26]

-

Ubiquitination: The stability of the BRD4 protein is primarily regulated by ubiquitination, which targets it for degradation. This process is also implicated in the development of resistance to BET inhibitors.[24][26]

-

Acetylation and Methylation: BRD4 itself can be acetylated and methylated, though the functional consequences of these modifications are still being actively investigated.[24][25]

Caption: Post-translational modifications dynamically regulate BRD4 stability and function.

Therapeutic Targeting of BRD4

BRD4's critical role in driving oncogenic transcription makes it a highly attractive drug target.

BET Bromodomain Inhibitors (BETi)

The most advanced therapeutic strategy against BRD4 involves small-molecule inhibitors that target its bromodomains.[4][5] Compounds like JQ1 are structural mimics of acetylated lysine. They bind with high affinity to the hydrophobic pocket of the bromodomains, competitively displacing BRD4 from its chromatin binding sites.[4][27] This eviction from promoters and super-enhancers leads to the potent and selective downregulation of key target genes, including MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[5][19] More than a dozen BET inhibitors have entered clinical trials for various cancers.[19]

Caption: BET inhibitors competitively bind to BRD4, displacing it from chromatin.

PROTAC Degraders

An alternative and emerging strategy is the use of Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules with one end that binds to BRD4 and another that binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the BRD4 protein entirely, rather than just inhibiting its binding. This approach can offer a more sustained and potent therapeutic effect and is an active area of drug development.[10][11][19]

Quantitative Data Summary

Quantitative analysis is essential for understanding the potency of inhibitors and the magnitude of BRD4's effect on gene expression. The following tables summarize representative quantitative data.

| Parameter | Molecule/Target | Value | Assay/Context | Reference |

| IC50 | I-BET151 vs. JVM2 cells | 3.6 nM | Cell Proliferation Assay | [28] |

| IC50 | I-BET151 vs. Z138 cells | 3.0 nM | Cell Proliferation Assay | [28] |

| IC50 | I-BET151 vs. MINO cells | 2.6 nM | Cell Proliferation Assay | [28] |

| IC50 | I-BET151 vs. Jeko-1 cells | 15.6 nM | Cell Proliferation Assay | [28] |

Table 1: Half-maximal inhibitory concentrations (IC50) of the BET inhibitor I-BET151 on various Mantle Cell Lymphoma (MCL) cell lines.

| Cell Line | Treatment | Upregulated Genes (>1.5-fold) | Downregulated Genes (<0.67-fold) | Reference |

| U251 Glioma | BRD4 Knockdown | 1,648 | 1,881 | [29] |

| JVM2 / Z138 MCL | I-BET151 | >600 (Common) | >600 (Common) | [28] |

Table 2: Summary of gene expression changes following BRD4 inhibition or knockdown in cancer cell lines.

| Analysis | Cell Line | Finding | Details | Reference |

| ChIP-Seq | JVM2 MCL | 7,988 | BRD4-binding regions dysregulated by I-BET151 | [28] |

| ChIP-Seq | JVM2 MCL | 547 | BRD4-binding regions characterized as super-enhancers | [28] |

Table 3: Genome-wide binding analysis of BRD4 in Mantle Cell Lymphoma (MCL).

Key Experimental Protocols

Studying BRD4 function requires specialized molecular biology techniques to probe protein-DNA interactions and transcriptional output.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4

ChIP-seq is the gold-standard method for identifying the genome-wide binding sites of a protein of interest. The protocol aims to isolate and identify the DNA fragments bound by BRD4 across the entire genome.

Detailed Methodology:

-

Cell Cross-linking: Cells (~10-20 million per IP) are treated with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are lysed to release nuclei. The chromatin is then sheared into fragments of 200-600 bp, typically using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation (IP): The sheared chromatin is pre-cleared with Protein A/G beads. A specific antibody against BRD4 is then added to the chromatin and incubated overnight at 4°C to form antibody-protein-DNA complexes.

-

Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-protein-DNA complexes.

-

Washing: The beads are subjected to a series of stringent washes (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The captured complexes are eluted from the beads. The protein-DNA cross-links are reversed by heating at 65°C in the presence of high salt concentration. RNA and protein are removed by treatment with RNase A and Proteinase K.

-

DNA Purification: The DNA is purified using phenol-chloroform extraction or silica-based columns.

-

Library Preparation and Sequencing: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The resulting library is amplified by PCR and sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome. Peak-calling algorithms (e.g., MACS2) are used to identify regions of significant BRD4 enrichment compared to an input control sample.[30][31]

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Nascent Transcript Analysis (PRO-seq/GRO-seq)

To measure the direct and immediate effects of BRD4 inhibition on transcription, researchers use techniques that specifically quantify newly synthesized (nascent) RNA, such as Precision Run-On sequencing (PRO-seq) or Global Run-On sequencing (GRO-seq). These methods can precisely map the location of active RNA polymerases and measure changes in transcriptional elongation.

Detailed Methodology (Conceptual Overview):

-

Cell Permeabilization: Cells are permeabilized with a mild detergent to allow the entry of biotin-labeled nucleotides (e.g., Biotin-NTPs).

-

Nuclear Run-On: In the presence of these labeled nucleotides, transcriptionally engaged RNA polymerases are allowed to extend the nascent RNA chain by a short distance, incorporating the biotin label. The reaction is quickly stopped.

-

RNA Isolation and Fragmentation: Total RNA is isolated, and the nascent, biotin-labeled RNA is fragmented.

-

Biotin-RNA Enrichment: The biotin-labeled nascent RNA fragments are captured and enriched using streptavidin-coated magnetic beads.

-

Library Preparation and Sequencing: The enriched nascent RNA is converted into a cDNA library for high-throughput sequencing.

-

Data Analysis: Reads are mapped to the genome to determine the density and location of active RNA polymerases. Comparing data from control vs. BRD4-inhibited cells reveals genes where Pol II pause-release is affected.[9][10]

Conclusion and Future Directions

BRD4 is a central node in the regulation of gene transcription, acting as a crucial link between the chromatin landscape and the transcriptional elongation machinery. Its profound involvement in cancer and other diseases has rightfully placed it in the spotlight for therapeutic development. While first-generation BET inhibitors have shown promise, challenges such as acquired resistance and off-target effects remain.[24][32] Future research will focus on developing more selective inhibitors (e.g., BD1- vs. BD2-selective), combination therapies to overcome resistance, and further exploring the therapeutic potential of BRD4 degraders.[19] A deeper understanding of the context-dependent interactions of BRD4 and the nuances of its regulation by PTMs will be essential to fully exploit this critical protein as a therapeutic target.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]

- 3. news-medical.net [news-medical.net]

- 4. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. BRD4 assists elongation of both coding and enhancer RNAs guided by histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRD4: a general regulator of transcription elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The bromodomain protein Brd4 is a positive regulatory component of P-TEFb and stimulates RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. youtube.com [youtube.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Super-enhancers and the super-enhancer reader BRD4: tumorigenic factors and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 21. Epigenetic regulation of gene expression by BRD4 in cancer and innate immune response | IDEALS [ideals.illinois.edu]

- 22. researchgate.net [researchgate.net]

- 23. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ashpublications.org [ashpublications.org]

- 29. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubcompare.ai [pubcompare.ai]

- 31. BRD4 ChIP [bio-protocol.org]

- 32. Transcriptional Mechanism of BRD4 in Solid Tumor - Ming-Ming Zhou [grantome.com]

Technical Guide: The Impact of BRD4 Inhibition on MYC Expression

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide addresses the core topic of BRD4 inhibition on MYC expression, specific public domain data for a compound explicitly named "BRD4 Inhibitor-32" is limited. Therefore, this document synthesizes the well-established effects of potent and selective BRD4 inhibitors, such as the prototypical small molecule JQ1 and related compounds, to provide a comprehensive technical overview of the subject.

Executive Summary

The MYC proto-oncogene is a master transcriptional regulator that is dysregulated in a majority of human cancers, making it a prime therapeutic target. However, MYC has proven notoriously difficult to inhibit directly. An effective alternative strategy involves targeting upstream regulators of MYC expression.[1] The Bromodomain and Extra-Terminal (BET) family protein BRD4 has emerged as a critical co-activator of MYC transcription.[1][2] BRD4 inhibitors function by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BRD4, displacing it from chromatin and leading to potent, rapid, and specific downregulation of MYC transcription.[2] This guide provides an in-depth technical overview of the mechanism of action, quantitative effects, and experimental protocols used to assess the impact of BRD4 inhibitors on MYC expression.

Core Mechanism: BRD4-Mediated Regulation of MYC

BRD4 plays a dual role in controlling MYC levels through both transcriptional activation and post-translational regulation.

2.1 Transcriptional Regulation: BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones, particularly at super-enhancer regions that drive the expression of key oncogenes, including MYC.[3][4] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[5] P-TEFb then phosphorylates RNA Polymerase II, stimulating transcriptional elongation and robust expression of the MYC gene.[5]

Small molecule inhibitors like JQ1 are thieno-triazolo-1,4-diazepines that mimic acetylated lysine. They competitively occupy the bromodomain pockets of BRD4, preventing its association with acetylated chromatin.[2] This displacement leads to the eviction of the P-TEFb complex from the MYC locus, promptly halting transcriptional elongation and suppressing MYC mRNA and subsequent protein expression.[6]

2.2 Post-Translational Regulation: Beyond its role in transcription, BRD4 possesses intrinsic kinase activity and can directly phosphorylate the MYC protein at Threonine 58 (Thr58).[7] This phosphorylation event signals for MYC ubiquitination and subsequent proteasomal degradation, thereby maintaining homeostatic levels of the MYC protein.[7][8]

This dual function has significant therapeutic implications:

-

Competitive Inhibitors (e.g., JQ1): These inhibitors release BRD4 from chromatin, reducing MYC transcription but do not affect the stability of the existing MYC protein pool.[7][8]

-

BRD4 Degraders (e.g., PROTACs like MZ1): These molecules induce the degradation of the entire BRD4 protein. While this strongly suppresses MYC transcription, the removal of BRD4 also eliminates its kinase-mediated degradation of MYC protein, which can paradoxically increase MYC protein stability.[7][8]

Signaling Pathway Diagram

Caption: BRD4-MYC transcriptional and post-translational regulation pathway.

Quantitative Data: Effect of BRD4 Inhibition on MYC Expression

Treatment with BRD4 inhibitors consistently leads to a dose- and time-dependent decrease in both MYC mRNA and protein levels across a wide range of cancer cell lines.

Table 1: Effect of BRD4 Inhibitor JQ1 on MYC mRNA Expression

| Cell Line | Cancer Type | JQ1 Concentration | Treatment Time | MYC mRNA Reduction (%) | Reference |

|---|---|---|---|---|---|

| MM.1S | Multiple Myeloma | 500 nM | 1 h | ~40% | [9] |

| MM.1S | Multiple Myeloma | 500 nM | 4 h | ~60% | [9] |

| MM.1S | Multiple Myeloma | 500 nM | 8 h | ~75% | [9] |

| Multiple Lines¹ | Colorectal Cancer | 500-1000 nM | 24 h | 50 - 75% | [5] |

| DU145 | Prostate Cancer | 10 µM | 48 h | ~50% | [10] |

| LNCaP | Prostate Cancer | 100 nM | 48 h | ~40% | [10] |

¹Includes HCT116, HT29, LS174t, SW480, DLD1, COLO320, RKO, and SW620 cell lines.

Table 2: Effect of BRD4 Inhibitor JQ1 on MYC Protein Expression

| Cell Line | Cancer Type | JQ1 Concentration | Treatment Time | MYC Protein Reduction (%) | Reference |

|---|---|---|---|---|---|

| Multiple Lines¹ | Colorectal Cancer | 500-1000 nM | 24 h | >50% | [5] |

| HEC-1A | Endometrial Cancer | 1 µM | 24 h | Significant Reduction | [11] |

| Ishikawa | Endometrial Cancer | 1 µM | 24 h | Significant Reduction | [11] |

¹Includes HCT116, HT29, LS174t, SW480, DLD1, and RKO cell lines.

Experimental Protocols & Workflow

Assessing the effect of a BRD4 inhibitor on MYC expression involves a standard workflow of cell treatment followed by molecular analysis of mRNA, protein, and direct target engagement.

Experimental Workflow Diagram

Caption: Workflow for evaluating a BRD4 inhibitor's effect on MYC.

4.1 Protocol: Reverse Transcription Quantitative PCR (RT-qPCR) for MYC mRNA

This protocol is used to quantify the changes in MYC gene expression following inhibitor treatment.

-

Cell Treatment & RNA Isolation:

-

Seed cancer cells (e.g., MM.1S, HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat cells with the BRD4 inhibitor (e.g., 500 nM JQ1) or a DMSO vehicle control for the desired time course (e.g., 1, 4, 8, 24 hours).[9][5]

-

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) with oligo(dT) or random hexamer primers.

-

-

Quantitative PCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Use primers specific for the human MYC gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

The reaction mixture typically contains cDNA template, forward and reverse primers, and qPCR master mix.

-

Run a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis:

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the DMSO control.[5]

-

4.2 Protocol: Western Blotting for MYC Protein

This method assesses the levels of MYC protein after treatment.

-

Cell Treatment & Lysis:

-

Treat cells as described in the RT-qPCR protocol (typically for 24-48 hours to allow for mRNA and protein turnover).[5][11]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for MYC (e.g., anti-c-Myc, Cell Signaling Technology).

-

Incubate with a loading control antibody (e.g., anti-GAPDH, anti-β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize MYC protein levels to the loading control.[5]

-

4.3 Protocol: Chromatin Immunoprecipitation (ChIP)

ChIP is used to directly demonstrate that the BRD4 inhibitor displaces BRD4 from the MYC gene locus.

-

Cell Treatment and Cross-linking:

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose beads.

-

Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a negative control IgG.

-

Capture the antibody-chromatin complexes using Protein A/G beads.

-

-

DNA Purification and Analysis:

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K, then purify the DNA.

-

Use qPCR with primers designed to amplify specific regions of the MYC promoter or enhancer to quantify the amount of immunoprecipitated DNA. A significant reduction in signal in the inhibitor-treated sample compared to the control indicates displacement of BRD4 from that locus.[9][6][12]

-

Cellular Consequences of MYC Suppression

The potent downregulation of MYC via BRD4 inhibition triggers significant anti-tumorigenic effects in MYC-dependent cancers. These effects include:

-

Cell Cycle Arrest: Suppression of MYC leads to a halt in cell cycle progression, typically at the G1 phase.[9]

-

Cellular Senescence: In some models, BRD4 inhibition induces a state of irreversible growth arrest known as senescence.[9]

-

Apoptosis: Downregulation of MYC can trigger programmed cell death.[11][13]

-

Inhibition of Proliferation: A direct consequence of the above effects is a dramatic reduction in cancer cell growth and colony formation capabilities.[5][11]

References

- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent BRD4 inhibitor suppresses cancer cell-macrophage interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epigenetic reader BRD4 inhibition as a therapeutic strategy to suppress E2F2-cell cycle regulation circuit in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Therapeutic Potential of BRD4 Inhibitor-32 in Cancer: A Technical Guide

Abstract

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and promising therapeutic targets in oncology.[1][2] BRD4 acts as an epigenetic "reader," binding to acetylated lysine residues on histones to recruit transcriptional machinery to the promoters and enhancers of key oncogenes, most notably MYC.[1][3][4] Its inhibition presents a compelling strategy to disrupt cancer cell proliferation and survival. This document provides a detailed technical overview of a potent and selective BRD4 inhibitor, designated as Compound 32, summarizing its biochemical and cellular activity, structural basis of inhibition, and the key experimental protocols used for its evaluation. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic landscape of epigenetic modulators in cancer.

The Role of BRD4 in Cancer Epigenetics

BRD4 is a member of the BET protein family that plays a fundamental role in regulating gene transcription.[3][5] It contains two N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails.[6][7] This binding anchors BRD4 to chromatin, where it acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[5][6] The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation and the expression of target genes involved in cell cycle progression, proliferation, and survival.[3][5]

In many cancers, including hematological malignancies and solid tumors, BRD4 is overexpressed or hyperactivated.[8][9] It is particularly crucial for the transcription of oncogenes like MYC, which are often located in genomic regions with large clusters of enhancers known as super-enhancers.[4][10] BRD4's role in maintaining the expression of these critical oncogenes makes it an attractive target for cancer therapy.[11][12]

Mechanism of Action of BRD4 Inhibitors

BRD4 inhibitors are small molecules designed to competitively occupy the acetyl-lysine binding pocket of BRD4's bromodomains.[1][4] By preventing BRD4 from binding to chromatin, these inhibitors effectively displace it from the promoters and super-enhancers of its target genes.[1][13] This leads to a rapid downregulation of oncogenic transcription programs, most notably suppressing MYC expression.[4][13][14] The downstream consequences of BRD4 inhibition include cell cycle arrest, induction of apoptosis, and suppression of tumor growth in a variety of preclinical cancer models.[4][10][13][15]

Preclinical Profile of BRD4 Inhibitor-32

Compound 32 is a potent and selective BRD4 inhibitor developed through fluorous-tagged multicomponent reactions. It represents a structurally distinct class of ligands compared to earlier methyl-triazolo BET inhibitors, offering a valuable tool for probing bromodomain function.[16]

Biochemical Potency and Selectivity

Compound 32 demonstrates potent inhibition of the first bromodomain of BRD4 (BRD4(1)) in biochemical assays. Its selectivity has been profiled against a panel of other bromodomains, highlighting its specificity for the BET family.[16]

| Target | Assay Type | IC₅₀ (nM) | Reference |

| BRD4(1) | Biochemical Inhibition | 27 | [16] |

Table 1: Biochemical activity of Compound 32.

Cellular Activity

The inhibitory effect of Compound 32 on BRD4 translates into potent anti-proliferative activity in cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC₅₀ (nM) | Reference |

| 797 | Not Specified | Cellular Viability | 190 | [16] |

Table 2: Cellular antiproliferative activity of Compound 32.

Structural Basis of Inhibition

The mechanism of binding was elucidated through a high-resolution co-crystal structure of Compound 32 bound to BRD4(1) (PDB: 4WIV). The structure confirms that Compound 32 occupies the acetyl-lysine binding pocket and forms a critical hydrogen bond with the conserved asparagine residue (Asn140). The tert-butyl group is situated in a hydrophobic groove, similar to the binding mode of other established diazepine-based bromodomain inhibitors.[16]

Key Experimental Protocols

The evaluation of BRD4 inhibitors like Compound 32 relies on a standardized set of biochemical and cellular assays to determine potency, selectivity, and functional effects.

Bromodomain Binding Assay (AlphaScreen)

This protocol outlines a method to measure the ability of an inhibitor to disrupt the interaction between a BRD4 bromodomain and an acetylated histone peptide.

-

Reagents : Biotinylated histone H4 peptide (acetylated), Glutathione S-transferase (GST)-tagged BRD4 bromodomain protein, Glutathione-coated donor beads, and Streptavidin-coated acceptor beads.

-

Procedure :

-

The GST-BRD4 protein and biotin-H4 peptide are incubated with the test compound (e.g., Compound 32) in an assay buffer.

-

Donor and acceptor beads are added to the solution. In the absence of an inhibitor, the protein-peptide interaction brings the beads into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

-

Inhibition : Compound 32 binding to BRD4 disrupts the interaction with the H4 peptide, separating the beads and causing a loss of the AlphaScreen signal.

-

-

Data Analysis : The signal is measured on a suitable plate reader, and IC₅₀ values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.

Cell Viability Assay

This protocol measures the effect of a BRD4 inhibitor on cancer cell proliferation.

-

Cell Seeding : Cancer cell lines (e.g., MV4-11, 797) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of the BRD4 inhibitor (e.g., Compound 32) or a vehicle control (DMSO) for a specified period (typically 72 hours).

-

Viability Measurement :

-

A reagent such as CellTiter-Glo® or AlamarBlue™ is added to each well.

-

These reagents measure metabolic activity (ATP levels) or cellular reduction potential, which are proportional to the number of viable cells.

-

-

Data Analysis : Luminescence or fluorescence is measured using a plate reader. The results are normalized to the vehicle control, and IC₅₀ values are determined using a non-linear regression curve fit.[17]

Western Blot Analysis for MYC Expression

This protocol is used to confirm that the inhibitor's anti-proliferative effect is associated with the downregulation of the BRD4 target protein, MYC.

-

Cell Treatment and Lysis : Cancer cells are treated with the BRD4 inhibitor at various concentrations for a defined period (e.g., 4-24 hours). After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for c-MYC. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the c-MYC band intensity relative to the loading control indicates successful target inhibition.[4][14]

Therapeutic Potential and Future Directions

The potent biochemical and cellular activity of this compound, coupled with its distinct chemical scaffold, underscores the continued promise of targeting the BRD4-MYC axis in cancer therapy.[11][16] While initial clinical development of BET inhibitors has shown activity primarily in hematological malignancies, ongoing research aims to broaden their application to solid tumors and overcome potential resistance mechanisms.[8][9]

Future work on compounds like this compound may involve:

-

Expanded Profiling : Testing against a broader panel of solid and hematological cancer cell lines to identify sensitive cancer types.

-

Pharmacokinetic Studies : Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential for in vivo efficacy.

-

Combination Therapies : Exploring synergistic effects with other anticancer agents, such as chemotherapy, immunotherapy, or other targeted therapies, to enhance efficacy and prevent resistance.[1][8]

The development of structurally novel and highly selective BRD4 inhibitors remains a key objective in epigenetic drug discovery, offering the potential for improved therapeutic indices and new treatment paradigms for patients with cancer.

References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Transcriptional Mechanism of BRD4 in Solid Tumor - Ming-Ming Zhou [grantome.com]

- 10. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

BRD4 Inhibitor-32: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation is a cornerstone of gene expression control, with profound implications for normal development and a multitude of disease states, including cancer and inflammatory disorders. A key family of epigenetic readers is the Bromodomain and Extra-Terminal (BET) domain proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins recognize and bind to acetylated lysine residues on histone tails, a critical step in the recruitment of transcriptional machinery to chromatin. BRD4, in particular, has emerged as a major therapeutic target due to its role in regulating the transcription of key oncogenes such as MYC.[1][2] Small molecule inhibitors targeting the bromodomains of BRD4 have shown significant promise in preclinical and clinical studies. This guide provides an in-depth technical overview of a potent and selective BRD4 inhibitor, referred to herein as Compound 32, and its role in epigenetic regulation.

BRD4 Inhibitor-32: A Potent and Selective Modulator

Compound 32 is a novel small molecule inhibitor that demonstrates high potency and selectivity for the BRD4 protein.[3] Its development was guided by structure-activity relationship (SAR) studies aimed at improving upon earlier generations of BET inhibitors.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Biochemical IC50 (BRD4) | Improved relative to precursors | Biochemical Inhibition Assay | Recombinant BRD4 | [3] |

| Cellular Viability IC50 | Potent activity | 797 Cellular Viability Assay | 797 cell line (BET-rearranged) | [3] |

| Selectivity | Selective for BRD4 | Panel of bromodomains | Recombinant bromodomains | [3] |

| Co-crystal Structure Resolution | 1.56 Å | X-ray Crystallography | BRD4(1) in complex with Compound 32 | [3] |

Mechanism of Action: Disrupting the Epigenetic Reading Process

BRD4 functions as a scaffold protein, recognizing acetylated histones via its two tandem bromodomains (BD1 and BD2) and recruiting the positive transcription elongation factor b (P-TEFb) complex. This recruitment leads to the phosphorylation of RNA Polymerase II, promoting transcriptional elongation of target genes, including critical oncogenes.

This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD4 bromodomains. This direct competition prevents BRD4 from docking onto acetylated histones, thereby displacing it from chromatin. The consequence is a downstream suppression of BRD4-dependent gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the characterization of BRD4 inhibitors like Compound 32.

Biochemical Inhibition Assay (AlphaScreen)

This assay quantifies the ability of an inhibitor to disrupt the interaction between BRD4 and an acetylated histone peptide.

-

Reagents and Materials:

-

Recombinant GST-tagged BRD4 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Anti-GST Acceptor beads

-

Assay buffer

-

384-well microplates

-

Test compound (this compound)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the recombinant BRD4 protein, biotinylated histone peptide, and the test compound.

-

Incubate the mixture to allow for binding.

-

Add the anti-GST Acceptor beads and incubate.

-

Add the Streptavidin-coated Donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Cellular Viability Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cells that are dependent on BRD4 activity.

-

Reagents and Materials:

-

797 cancer cell line (or other relevant cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Treat the cells with the different concentrations of the compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence or absorbance according to the reagent manufacturer's instructions. The signal is proportional to the number of viable cells.

-

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the inhibitor bound to the BRD4 protein, providing insights into the binding mode.

-

Protein Expression and Purification:

-

Express the bromodomain of BRD4 (e.g., BRD4(1)) in a suitable expression system (e.g., E. coli).

-

Purify the protein to high homogeneity using chromatography techniques.

-

-

Co-crystallization:

-

Mix the purified BRD4 bromodomain with a molar excess of Compound 32.

-

Screen for crystallization conditions using various commercially available or in-house prepared screens.

-

Optimize the promising crystallization conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known BRD4 structure as a search model.

-

Refine the structure and build the model of Compound 32 into the electron density map.

-

Experimental and Drug Discovery Workflow

The development and characterization of a novel BRD4 inhibitor like Compound 32 follows a structured workflow, from initial discovery to preclinical evaluation.

Logical Relationships in BRD4-Mediated Gene Regulation

The inhibition of BRD4 by compounds like Compound 32 sets off a cascade of events that ultimately leads to therapeutic effects in cancer models. The logical flow of these events is depicted below.

Conclusion

This compound represents a significant advancement in the development of selective epigenetic modulators. Its potent and selective inhibition of BRD4 disrupts the transcriptional program of cancer cells, leading to anti-proliferative effects. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development. As our comprehension of the nuances of epigenetic regulation continues to grow, targeted agents like this compound will undoubtedly play a crucial role in the future of precision medicine.

References

- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Crystal Structure of BRD4(1) in Complex with Inhibitor-32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of the first bromodomain of human Bromodomain-containing protein 4 (BRD4(1)) in complex with the inhibitor UMB-32 (referred to as Inhibitor-32). The structure, deposited in the Protein Data Bank (PDB) with the accession code 4WIV , reveals key molecular interactions crucial for the development of novel epigenetic therapeutics.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the BRD4(1)-Inhibitor-32 complex, including binding affinities and crystallographic data.

Table 1: Binding Affinity of Inhibitor-32 (UMB-32) to BRD4

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 550 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| Cellular Potency (IC50) | 724 nM | Cellular Assay | [1] |

Table 2: Crystallographic Data for PDB Entry 4WIV

| Parameter | Value |

| Data Collection | |

| PDB ID | 4WIV |

| Resolution | 1.56 Å |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (a, b, c) | 37.98 Å, 52.88 Å, 68.61 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

| Refinement Statistics | |

| R-work | 0.170 |

| R-free | 0.201 |

| Number of non-hydrogen atoms | 1248 |

| Average B-factor | 18.28 Å2 |

| RMSD (bonds) | 0.013 Å |

| RMSD (angles) | 1.39° |

Data sourced from the Protein Data Bank entry 4WIV.[2]

Experimental Protocols

The following sections detail the methodologies employed for the determination of the BRD4(1)-Inhibitor-32 crystal structure.

Protein Expression and Purification of BRD4(1)

The first bromodomain of human BRD4 (BRD4(1)) was expressed and purified using a method analogous to established protocols for high-quality protein production for crystallographic studies.[3]

-

Expression: The gene encoding human BRD4(1) was cloned into an expression vector containing an N-terminal Hexa-histidine (His6) tag. This construct was transformed into Escherichia coli BL21(DE3) cells.[2] The cells were cultured in a suitable growth medium and protein expression was induced.

-

Cell Lysis: Harvested cells were resuspended in a lysis buffer and disrupted by sonication to release the cellular contents.

-

Affinity Chromatography: The cell lysate was clarified by centrifugation and the supernatant was loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The His6-tagged BRD4(1) protein bound to the column while other cellular proteins were washed away. The target protein was then eluted using a buffer containing imidazole.

-

Tag Cleavage: The His6-tag was removed by enzymatic cleavage, typically using Tobacco Etch Virus (TEV) protease, to yield the native BRD4(1) sequence.

-

Size-Exclusion Chromatography: The protein solution was further purified by size-exclusion chromatography to separate BRD4(1) from the cleaved His6-tag, TEV protease, and any remaining impurities, yielding a highly pure and homogenous protein sample.

Crystallization of the BRD4(1)-Inhibitor-32 Complex

Crystals of the BRD4(1) in complex with Inhibitor-32 (UMB-32) were obtained using the vapor diffusion method.

-

Complex Formation: Purified BRD4(1) protein was concentrated and incubated with a molar excess of Inhibitor-32 (UMB-32) to ensure the formation of the protein-ligand complex.

-

Crystallization Screening: The BRD4(1)-Inhibitor-32 complex solution was mixed with a reservoir solution containing a precipitant. The mixture was equilibrated against a larger volume of the reservoir solution.

-

Crystal Growth: Crystals suitable for X-ray diffraction were grown at a controlled temperature. For the 4WIV structure, the specific crystallization conditions were not detailed in the primary publication, but analogous experiments with other inhibitors have yielded crystals in conditions containing polyethylene glycol (PEG) as the precipitant.[3]

X-ray Data Collection and Structure Determination

-

Data Collection: A single crystal of the BRD4(1)-Inhibitor-32 complex was cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Data Processing: The collected diffraction images were processed to determine the unit cell parameters, space group, and reflection intensities.

-